2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole
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Overview
Description
The compound “2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole” is a related compound . It has a molecular weight of 323.33 and its IUPAC name is 2-(5-nitro-1-benzothien-2-yl)-5-phenyl-1,3,4-oxadiazole .
Molecular Structure Analysis
The molecular formula of the related compound “2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole” is C16H9N3O3S . Another related compound, “(2,6-DIMETHYLMORPHOLINO) (5-NITRO-1-BENZOTHIOPHEN-2-YL)METHANONE”, has a molecular formula of C15H16N2O4S .Physical and Chemical Properties Analysis
The related compound “2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole” is a solid . The molecular weight of another related compound, “(2,6-DIMETHYLMORPHOLINO) (5-NITRO-1-BENZOTHIOPHEN-2-YL)METHANONE”, is 320.36 .Scientific Research Applications
Photoswitchable Magnetic Materials
Research led by Matsuda and Irie (2000) explored the synthesis of diarylethene with two nitronyl nitroxides to control intramolecular magnetic interaction through photoirradiation. This study demonstrated significant changes in antiferromagnetic interaction upon switching between open-ring and closed-ring isomers, indicating potential applications in developing photoswitchable magnetic materials (Kenji Matsuda & M. Irie, 2000).
Luminescence Sensitization
Viswanathan and Bettencourt-Dias (2006) investigated thiophenyl-derivatized nitrobenzoato antennas for their ability to sensitize Eu(III) and Tb(III) luminescence. The study revealed significant potential for these compounds in developing luminescent materials, highlighting the role of 2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole derivatives in enhancing luminescence efficiency (Subha Viswanathan & A. Bettencourt-Dias, 2006).
Antitumor Evaluations
Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, including those with nitro substituents, to evaluate their antitumor properties. The study found that these compounds exhibited cytostatic activities against various malignant human cell lines, suggesting their potential as antitumor agents (L. Racané et al., 2006).
Synthesis and Characterization of Metal Complexes
Ekennia et al. (2018) focused on the synthesis and characterization of Pd(II), Ni(II), and Co(II) complexes with novel heterocyclic ligands, including those derived from benzothiazole. The study provided insights into the complexes' antibacterial activities and highlighted the potential of these compounds in medicinal chemistry (A. Ekennia et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-(5-nitro-1-benzothiophen-2-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O2S2/c18-17(19)10-5-6-12-9(7-10)8-14(20-12)15-16-11-3-1-2-4-13(11)21-15/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCYKUBETJBOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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